Cas no 2137620-05-2 (2-Ethenyl-5-fluoropyrazine)

2-Ethenyl-5-fluoropyrazine Chemical and Physical Properties
Names and Identifiers
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- 2-ethenyl-5-fluoropyrazine
- Pyrazine, 2-ethenyl-5-fluoro-
- 2-Ethenyl-5-fluoropyrazine
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- Inchi: 1S/C6H5FN2/c1-2-5-3-9-6(7)4-8-5/h2-4H,1H2
- InChI Key: OYXBCXCIFYNDCQ-UHFFFAOYSA-N
- SMILES: FC1=CN=C(C=C)C=N1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 105
- XLogP3: 1
- Topological Polar Surface Area: 25.8
2-Ethenyl-5-fluoropyrazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-388711-0.5g |
2-ethenyl-5-fluoropyrazine |
2137620-05-2 | 0.5g |
$1632.0 | 2023-03-02 | ||
Enamine | EN300-388711-10.0g |
2-ethenyl-5-fluoropyrazine |
2137620-05-2 | 10.0g |
$7312.0 | 2023-03-02 | ||
Enamine | EN300-388711-0.25g |
2-ethenyl-5-fluoropyrazine |
2137620-05-2 | 0.25g |
$1564.0 | 2023-03-02 | ||
Enamine | EN300-388711-2.5g |
2-ethenyl-5-fluoropyrazine |
2137620-05-2 | 2.5g |
$3332.0 | 2023-03-02 | ||
Enamine | EN300-388711-5.0g |
2-ethenyl-5-fluoropyrazine |
2137620-05-2 | 5.0g |
$4930.0 | 2023-03-02 | ||
Enamine | EN300-388711-1.0g |
2-ethenyl-5-fluoropyrazine |
2137620-05-2 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-388711-0.05g |
2-ethenyl-5-fluoropyrazine |
2137620-05-2 | 0.05g |
$1428.0 | 2023-03-02 | ||
Enamine | EN300-388711-0.1g |
2-ethenyl-5-fluoropyrazine |
2137620-05-2 | 0.1g |
$1496.0 | 2023-03-02 |
2-Ethenyl-5-fluoropyrazine Related Literature
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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Gyu Hyeon Shim,Thi To Nguyen Vo,Boyeon Kweon,Koung Moon Kim RSC Adv., 2021,11, 3645-3654
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
Additional information on 2-Ethenyl-5-fluoropyrazine
Research Brief on 2-Ethenyl-5-fluoropyrazine (CAS: 2137620-05-2): Recent Advances and Applications in Chemical Biology and Medicine
2-Ethenyl-5-fluoropyrazine (CAS: 2137620-05-2) is a fluorinated pyrazine derivative that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique structural features and reactivity, has shown promising potential in various applications, including drug discovery, agrochemical development, and material science. Recent studies have focused on elucidating its synthesis, biological activity, and potential therapeutic applications, making it a compound of interest for researchers in the pharmaceutical and chemical industries.
The synthesis of 2-Ethenyl-5-fluoropyrazine has been optimized in recent years, with several novel methodologies reported to enhance yield and purity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated a high-yield, one-pot synthesis route that leverages palladium-catalyzed cross-coupling reactions, significantly reducing the number of steps required compared to traditional methods. This advancement not only improves the scalability of production but also opens new avenues for structural modifications to enhance the compound's biological activity.
In terms of biological activity, 2-Ethenyl-5-fluoropyrazine has exhibited notable inhibitory effects on specific enzymes involved in inflammatory pathways. A recent in vitro study highlighted its potential as a selective inhibitor of cyclooxygenase-2 (COX-2), with an IC50 value comparable to that of established nonsteroidal anti-inflammatory drugs (NSAIDs). These findings suggest its potential application in developing novel anti-inflammatory agents with reduced side effects. Furthermore, preliminary in vivo studies in murine models have shown promising results in reducing inflammation without significant gastrointestinal toxicity, a common drawback of current NSAIDs.
Beyond its anti-inflammatory properties, 2-Ethenyl-5-fluoropyrazine has also been investigated for its anticancer potential. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that derivatives of this compound exhibited selective cytotoxicity against certain cancer cell lines, particularly those with overexpression of the epidermal growth factor receptor (EGFR). The mechanism of action appears to involve the disruption of EGFR signaling pathways, leading to apoptosis in cancer cells. These findings underscore the compound's versatility and potential as a scaffold for developing targeted cancer therapies.
The agrochemical industry has also taken an interest in 2-Ethenyl-5-fluoropyrazine due to its herbicidal and fungicidal properties. Recent field trials have demonstrated its efficacy in controlling a broad spectrum of plant pathogens, with a lower environmental impact compared to conventional agrochemicals. Its mode of action involves the inhibition of key enzymes in the shikimate pathway, which is essential for the survival of many plant pathogens but absent in mammals, making it a potentially safer alternative for crop protection.
In conclusion, 2-Ethenyl-5-fluoropyrazine (CAS: 2137620-05-2) represents a multifaceted compound with significant potential across multiple domains of chemical biology and medicine. Recent advancements in its synthesis, coupled with its diverse biological activities, position it as a promising candidate for further research and development. Future studies should focus on optimizing its pharmacokinetic properties and exploring its therapeutic applications in greater depth, paving the way for its potential commercialization and clinical use.
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